2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid is a complex organic compound known for its unique structure and properties. This compound is often used in peptide synthesis due to its stability and reactivity . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis .
Preparation Methods
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an inert atmosphere and a temperature range of 0-10°C to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: It can act as a coupling agent in peptide synthesis, reacting with other amino acids to form peptide bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include piperidine for deprotection and carbodiimides for coupling reactions . The major products formed from these reactions are typically peptides or modified amino acids .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The compound exerts its effects primarily through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions . The deprotection step, typically involving piperidine, removes the Fmoc group, allowing the amino group to participate in further reactions . This mechanism ensures the selective formation of peptide bonds and the synthesis of desired peptides .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
These compounds share the Fmoc protective group but differ in their amino acid backbones, leading to variations in their reactivity and applications . The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid lies in its bicyclic structure, which imparts specific steric and electronic properties .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)19-11-23(14-9-13(19)10-14)22(26)27-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,13-14,19-20H,9-12H2,(H,24,25) |
InChI Key |
PKPZYZGEUUSQES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1N(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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